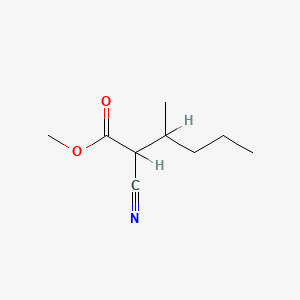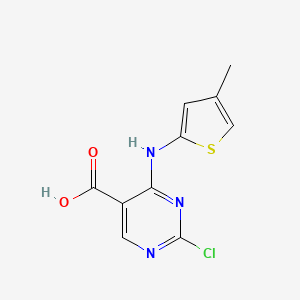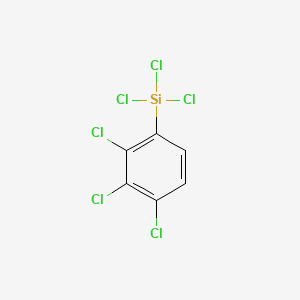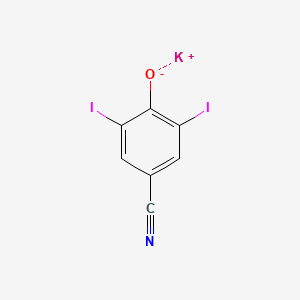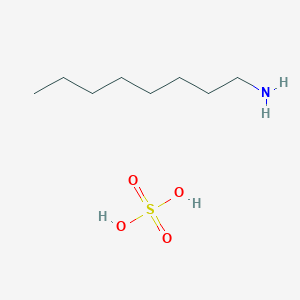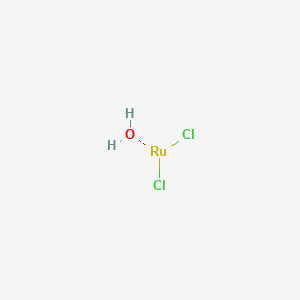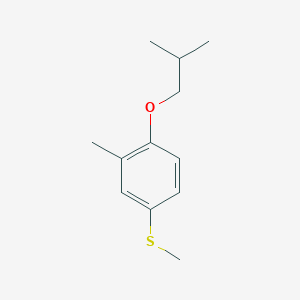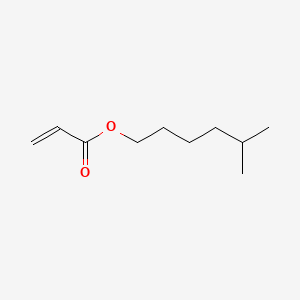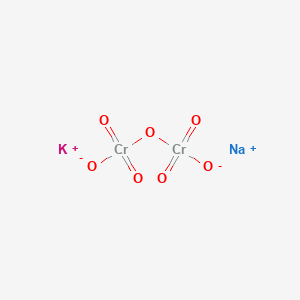
Dichromic acid, potassium sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichromic acid, potassium sodium salt, also known as potassium sodium dichromate, is a chemical compound with the formula Cr₂KNaO₇. It is a member of the dichromate family, which are salts of dichromic acid. This compound is known for its bright red-orange crystalline appearance and is primarily used as a strong oxidizing agent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichromic acid, potassium sodium salt, can be synthesized by reacting chromite ore with sodium carbonate and potassium carbonate. The reaction involves roasting the chromite ore with these carbonates to form sodium chromate and potassium chromate. These chromates are then acidified to produce the dichromate salts.
Industrial Production Methods
In industrial settings, the production of this compound, typically involves the following steps:
Roasting: Chromite ore is roasted with sodium carbonate and potassium carbonate.
Leaching: The roasted product is leached with water to extract sodium chromate and potassium chromate.
Acidification: The chromate solution is acidified with sulfuric acid to produce dichromate salts.
Crystallization: The dichromate salts are crystallized and separated.
Analyse Des Réactions Chimiques
Types of Reactions
Dichromic acid, potassium sodium salt, undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, converting primary alcohols to aldehydes and secondary alcohols to ketones.
Reduction: It can be reduced to chromium(III) compounds.
Substitution: It can participate in substitution reactions where the dichromate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common reagents include sulfuric acid and alcohols. The reaction conditions typically involve heating.
Reduction: Reducing agents such as sulfur dioxide or hydrogen peroxide are used.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Chromium(III) sulfate or chromium(III) chloride.
Substitution: Various chromate and dichromate salts.
Applications De Recherche Scientifique
Dichromic acid, potassium sodium salt, has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Utilized in certain diagnostic tests and treatments.
Industry: Applied in the production of pigments, tanning of leather, and as a corrosion inhibitor.
Mécanisme D'action
The compound exerts its effects primarily through its strong oxidizing properties. It targets various organic and inorganic substrates, facilitating electron transfer reactions. The molecular pathways involved include the conversion of alcohols to carbonyl compounds and the oxidation of sulfides to sulfones.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium dichromate (K₂Cr₂O₇)
- Sodium dichromate (Na₂Cr₂O₇)
- Chromium trioxide (CrO₃)
Uniqueness
Dichromic acid, potassium sodium salt, is unique due to its dual cation composition (potassium and sodium), which can influence its solubility and reactivity compared to other dichromates. This duality can make it more versatile in certain industrial and laboratory applications.
Propriétés
Numéro CAS |
94232-45-8 |
|---|---|
Formule moléculaire |
Cr2KNaO7 |
Poids moléculaire |
278.08 g/mol |
Nom IUPAC |
potassium;sodium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/2Cr.K.Na.7O/q;;2*+1;;;;;;2*-1 |
Clé InChI |
OKFNTBNTVNBBEH-UHFFFAOYSA-N |
SMILES canonique |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


